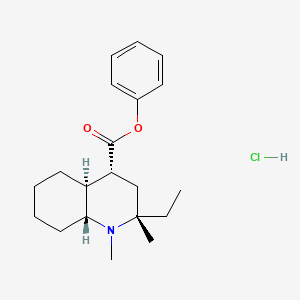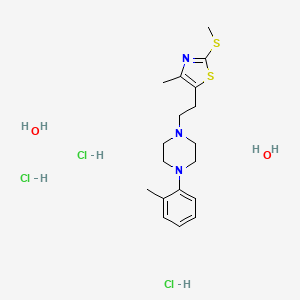
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate is a complex organic compound that features a thiazole ring, a piperazine ring, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate typically involves multiple steps. The process begins with the formation of the thiazole ring, followed by the introduction of the piperazine and methylphenyl groups. The final product is obtained by crystallization with hydrochloric acid to form the 3HCl dihydrate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-chlorophenyl)piperazine
- 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-fluorophenyl)piperazine
Uniqueness
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring provides potential for diverse chemical reactions, while the piperazine and methylphenyl groups enhance its biological activity and selectivity.
Eigenschaften
CAS-Nummer |
89663-36-5 |
|---|---|
Molekularformel |
C18H32Cl3N3O2S2 |
Molekulargewicht |
493.0 g/mol |
IUPAC-Name |
4-methyl-5-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-2-methylsulfanyl-1,3-thiazole;dihydrate;trihydrochloride |
InChI |
InChI=1S/C18H25N3S2.3ClH.2H2O/c1-14-6-4-5-7-16(14)21-12-10-20(11-13-21)9-8-17-15(2)19-18(22-3)23-17;;;;;/h4-7H,8-13H2,1-3H3;3*1H;2*1H2 |
InChI-Schlüssel |
XNHYUOMLQGLCAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=C(N=C(S3)SC)C.O.O.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


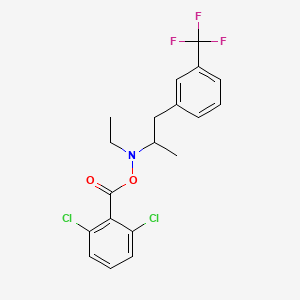
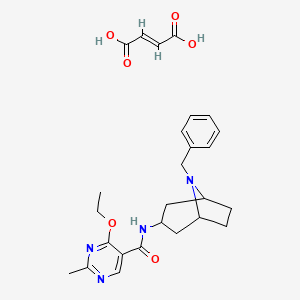
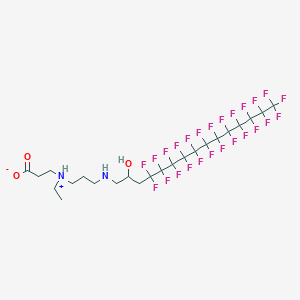
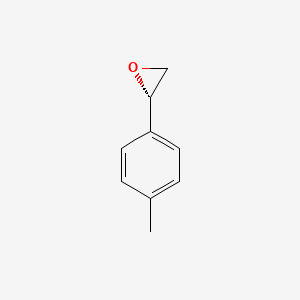
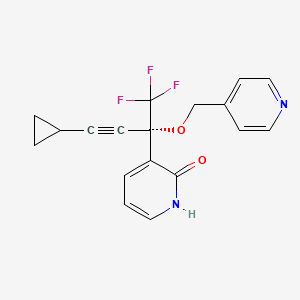
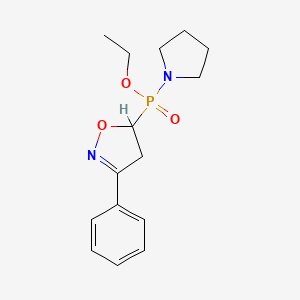
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)
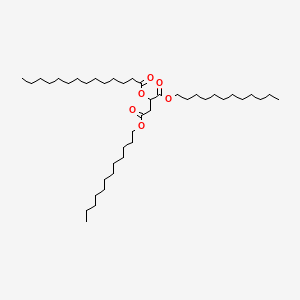

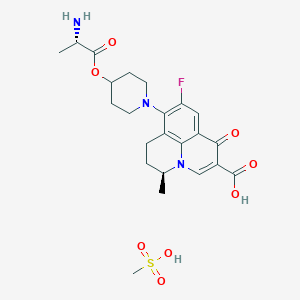
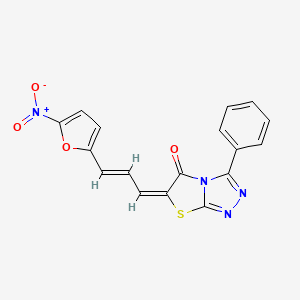
![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)
